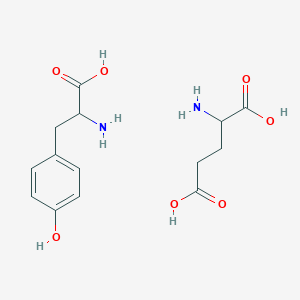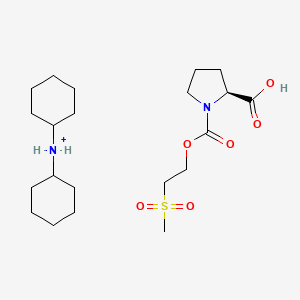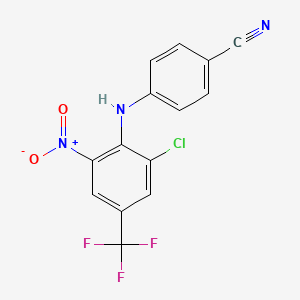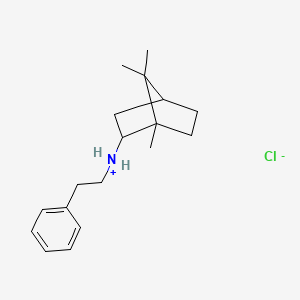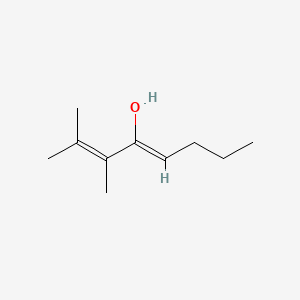
(4Z)-2,3-dimethylocta-2,4-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2,3-dimethylocta-2,4-dien-4-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is part of the broader class of dienols, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,3-dimethylocta-2,4-dien-4-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a halogenated hydrocarbon, followed by a series of reactions to introduce the double bond and hydroxyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as flow chemistry and automated control systems, can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,3-dimethylocta-2,4-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone or aldehyde, while reduction can produce a saturated alcohol.
Scientific Research Applications
(4Z)-2,3-dimethylocta-2,4-dien-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings
Mechanism of Action
The mechanism of action of (4Z)-2,3-dimethylocta-2,4-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-2,3-dimethylocta-2,4-dien-4-ol include other dienols and alkenols, such as:
- (E)-2,3-dimethylocta-2,4-dien-4-ol
- 2,3-dimethylhex-2-en-4-ol
- 2,3-dimethylbut-2-en-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific geometric configuration (Z-configuration) and the position of the double bond and hydroxyl group. These structural features contribute to its unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4Z)-2,3-dimethylocta-2,4-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(11)9(4)8(2)3/h7,11H,5-6H2,1-4H3/b10-7- |
InChI Key |
JGOWMBSHWZDTDH-YFHOEESVSA-N |
Isomeric SMILES |
CCC/C=C(/C(=C(C)C)C)\O |
Canonical SMILES |
CCCC=C(C(=C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


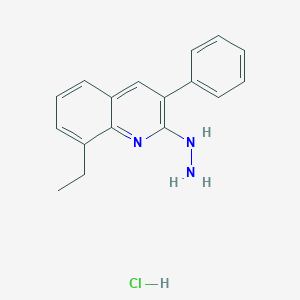



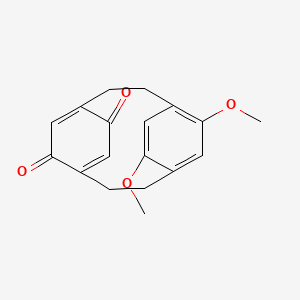
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
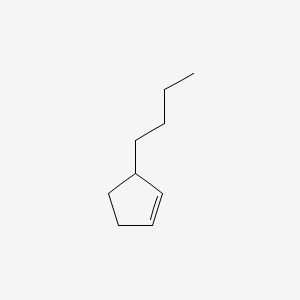
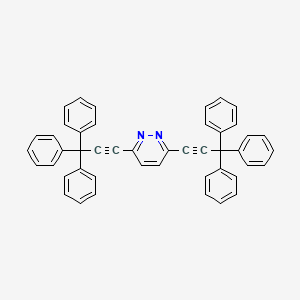
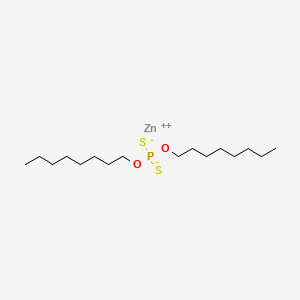
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
